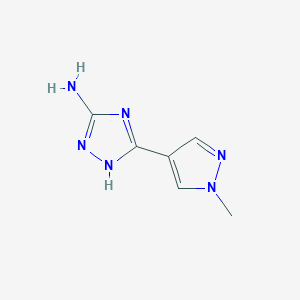
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the triazole ring . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Analyse Des Réactions Chimiques
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine include other pyrazole and triazole derivatives, such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 1,2,4-Triazole-3-thiol
What sets this compound apart is its unique combination of pyrazole and triazole rings, which can confer distinct biological activities and chemical reactivity .
Activité Biologique
3-(1-Methyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol-5-amine (CAS: 1152936-84-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its anticancer, antimicrobial, and antifungal activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values indicating effective inhibition of cell viability .
Table 1: Cytotoxic Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 15.2 |
| Compound B | MCF7 | 12.8 |
| This compound | HCT116 | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Triazole derivatives are known for their efficacy against a variety of pathogens. For example, studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Antifungal Activity
The antifungal activity of triazole derivatives is well-documented, particularly against species like Candida albicans. The mechanism typically involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Compounds similar to this compound have shown promising results in vitro against various fungal strains .
Case Studies
In a notable study investigating the structure–activity relationship (SAR) of triazole derivatives, it was found that modifications at specific positions on the triazole ring significantly influenced biological activity. The presence of electron-donating groups enhanced anticancer efficacy while maintaining low toxicity profiles in non-cancerous cells .
Propriétés
Numéro CAS |
1152936-84-9 |
|---|---|
Formule moléculaire |
C6H8N6 |
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
5-(1-methylpyrazol-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-3-4(2-8-12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11) |
Clé InChI |
YGRJLYWCICJPHT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















